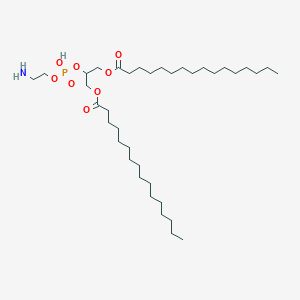

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Descripción general

Descripción

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine is a phospholipid that contains saturated long-chain stearic acid at the sn-1 and sn-3 positions and phosphoethanolamine at the sn-2 position . This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine can be synthesized through a multi-step process involving the protection and deprotection of functional groups. One reported method involves the use of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine as a starting material, which undergoes hydrolysis and subsequent protection/deprotection steps to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar protection and deprotection strategies, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the integrity of the phospholipid structure .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions can target the phosphoethanolamine group, potentially altering its functional properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products:

Oxidation: Peroxides and other oxidative derivatives.

Reduction: Reduced forms of the phosphoethanolamine group.

Substitution: Phosphoethanolamine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Liposome Production

DPPE is extensively used in the production of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as carriers for drugs and genetic material, enhancing their stability and bioavailability.

| Application | Details |

|---|---|

| Drug Delivery | Facilitates the encapsulation of hydrophilic and hydrophobic drugs for targeted delivery. |

| Vaccine Formulation | Used to create adjuvants that enhance immune responses in vaccine development. |

| Gene Therapy | Serves as a vector for delivering nucleic acids into cells. |

Nanoparticle Functionalization

Recent studies have demonstrated the potential of DPPE in enhancing the uptake of nanoparticles by dendritic cells, which are crucial for initiating immune responses.

- A study reported that enriching fluorine-rich nanoparticles with DPPE significantly increased their uptake by dendritic cells, improving the sensitivity of magnetic resonance imaging (MRI) techniques used in tracking cellular transplants in vivo .

| Study Focus | Findings |

|---|---|

| Nanoparticle Uptake | DPPE-enriched nanoparticles showed over a tenfold increase in cellular uptake compared to non-enriched ones. |

| Signal Sensitivity | Enhanced signal detection capabilities for MRI tracking of labeled cells. |

Drug Formulation Stability

DPPE contributes to the stability of drug formulations by forming robust lipid bilayers that can protect sensitive compounds from degradation.

- Research has shown that liposomes containing DPPE exhibit prolonged circulation times and improved pharmacokinetics compared to those without it .

| Stability Parameter | Results |

|---|---|

| Circulation Half-life | Liposomes with DPPE demonstrated a half-life of approximately 18 hours in vivo. |

| Clearance Rate | Reduced clearance rates from circulation compared to other formulations lacking DPPE. |

Case Study 1: Vaccine Development

A study focused on the use of DPPE in formulating liposomal vaccines demonstrated enhanced immunogenicity when combined with antigens. The incorporation of DPPE allowed for better antigen presentation by dendritic cells, leading to stronger immune responses.

Case Study 2: Imaging Applications

In another research effort, DPPE was utilized to improve the imaging capabilities of nanoparticles used in positron emission tomography (PET). The study highlighted how DPPE-modified nanoparticles provided clearer imaging results due to their enhanced stability and reduced background noise during imaging sessions.

Mecanismo De Acción

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine exerts its effects by integrating into lipid bilayers and altering membrane properties. The compound’s long-chain fatty acids and phosphoethanolamine group interact with other lipid molecules, influencing membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .

Comparación Con Compuestos Similares

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but differs in the position of the fatty acid chains.

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains shorter fatty acid chains compared to 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains unsaturated fatty acid chains, leading to different membrane properties .

Uniqueness: this compound is unique due to its specific fatty acid chain positioning, which influences its integration into lipid bilayers and its overall effect on membrane properties. This makes it particularly useful in the study of membrane dynamics and the development of drug delivery systems .

Actividad Biológica

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a phospholipid that has garnered attention for its biological activity, particularly in the context of drug delivery and immunological applications. This article explores the compound's properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-DPPE is characterized by the presence of two palmitic acid chains at the sn-1 and sn-3 positions of the glycerol backbone, making it a saturated phospholipid. Its molecular formula is C37H74NO8P, with a molecular weight of approximately 665. This structure contributes to its unique physical and chemical properties, including its ability to form lipid bilayers and vesicles essential for drug delivery systems.

Lipid Raft Interaction

1,3-DPPE plays a crucial role in membrane dynamics due to its incorporation into lipid rafts—microdomains within cell membranes rich in cholesterol and sphingolipids. These rafts facilitate various cellular processes such as signaling and endocytosis. Research indicates that 1,3-DPPE enhances the stability of these lipid rafts, thereby influencing the internalization of various molecules, including vaccines and therapeutic agents .

Immunological Applications

The compound has been investigated for its potential in vaccine development. Studies show that 1,3-DPPE can form virus-like particles (VLPs) that effectively target dendritic cells (DCs), which are pivotal in initiating immune responses. The interaction between VLPs containing 1,3-DPPE and DCs has been shown to enhance antigen uptake through lipid raft-mediated pathways . This mechanism is vital for designing effective vaccines that require minimal adjuvant use.

Vaccine Development

A notable study involved the use of synthetic virus-like particles incorporating 1,3-DPPE to enhance adaptive immunity against specific antigens. The research demonstrated that these particles were rapidly bound by DCs and facilitated efficient antigen processing and presentation. The findings suggested that utilizing 1,3-DPPE in vaccine formulations could lead to improved immunogenicity compared to traditional methods .

Drug Delivery Systems

Another significant application of 1,3-DPPE is in liposomal drug delivery systems. Liposomes composed of this phospholipid have shown enhanced stability and bioavailability of encapsulated drugs. For instance, liposomes formulated with 1,3-DPPE were able to improve the pharmacokinetic profiles of chemotherapeutic agents while reducing systemic toxicity .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 1,3-DPPE:

Propiedades

IUPAC Name |

[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEIOUBBMBZINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H74NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647377 | |

| Record name | 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67303-93-9 | |

| Record name | 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.